N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure that includes a bromophenyl group and a thiazole ring
Properties
Molecular Formula |
C15H17BrN2O3S2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-4-10(16)6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
QSVLWDMYTHXSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.
Scientific Research Applications
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(3-bromobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
- N-[(2Z)-3-(3-cyanobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
- N-[(2Z)-3-(4-chlorobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
Uniqueness
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with potential therapeutic implications. Its unique structural features contribute to its biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈BrN₂O₃S₂
- Molecular Weight : Approximately 290.4 g/mol
- SMILES Notation :
CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C(C)C
The compound contains a thieno-thiazole core, which is known for its diverse biological activities. The presence of the bromophenyl group enhances its interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. This is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation.
- Caspase-3 Inhibition : Research indicates that compounds with similar structures can bind to caspase-3, an enzyme crucial for apoptosis in cancer cells. Molecular docking studies have shown that these compounds form hydrogen bonds with critical amino acid residues in the enzyme's active site .
Enzyme Inhibition
The thiazole ring structure allows for effective binding with various enzymes, potentially inhibiting their functions. This mechanism is essential for its proposed role as an enzyme inhibitor in therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Methods include:
- Formation of Thiazole Core : The initial step involves creating the thiazole structure through cyclization reactions.
- Substitution Reactions : Introducing the bromophenyl group via electrophilic aromatic substitution.
- Amide Formation : The final step involves coupling the thiazole derivative with 2-methylpropanamide.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide | Benzyl group instead of bromophenyl | Antimicrobial |
| N-(4-chlorophenyl)-5,5-dioxido-tetrahydrothieno[3,4-d][1,3]thiazol | Chlorine substitution | Antifungal |
| N-(3-methylphenyl)-2-bromo-propanamide | Bromine substitution on phenyl ring | Anticancer |
These derivatives highlight the influence of substituents on biological activity and chemical reactivity.
Case Studies and Research Findings
Recent studies have focused on the development of similar compounds targeting specific enzymes related to cancer progression:
- IDO1 Inhibitors : A study highlighted the development of IDO1 inhibitors incorporating related structural motifs. These inhibitors demonstrated significant in vivo target inhibition in cancer models .
- Molecular Docking Studies : Investigations into binding affinities of thiazole derivatives against various enzymes have shown promising results in terms of anticancer activity and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
